molecular formula HPO3<br>HO3P B077792 Metaphosphoric acid CAS No. 10343-62-1

Metaphosphoric acid

Cat. No.: B077792
CAS No.: 10343-62-1
M. Wt: 79.98 g/mol
InChI Key: UEZVMMHDMIWARA-UHFFFAOYSA-N
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Description

Metaphosphoric acid (HPO₃) is a potent dehydrating agent and a valuable reagent in analytical and biochemical research. Its primary research utility lies in its ability to effectively precipitate proteins while preserving acid-labile analytes, making it indispensable for sample preparation in HPLC and electrochemical detection, particularly for the analysis of ascorbic acid, catecholamines, and glutathione in biological tissues and food products. In food science, it serves as a superior preservative in sample extraction buffers, preventing the enzymatic degradation of vitamins and antioxidants. The compound functions as a non-oxidizing acid that denatures and precipitates proteins via dehydration and structural disruption, without causing significant oxidation of sensitive redox species. This specificity allows researchers to obtain clear, protein-free filtrates for accurate quantification of labile molecules. Further applications extend to its use as a catalyst in organic synthesis and in dental research for its enamel-etching properties. Our high-purity grade ensures minimal metal contaminants and consistent performance for your most demanding experimental protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)
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InChI Key

UEZVMMHDMIWARA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

OP(=O)=O
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Molecular Formula

HPO3, HO3P
Record name Metaphosphoric acid
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Related CAS

13566-25-1 (Parent)
Record name Metaphosphoric acid
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DSSTOX Substance ID

DTXSID10893985
Record name Metaphosphoric acid (HPO3)
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Molecular Weight

79.980 g/mol
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Physical Description

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS]
Record name Metaphosphoric acid
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CAS No.

10343-62-1, 37267-86-0
Record name Metaphosphoric acid (HPO3)
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Advanced Synthetic Methodologies and Mechanistic Studies of Metaphosphoric Acid Formation

Novel Synthetic Routes to Metaphosphoric Acid and its Polymeric Forms

The synthesis of this compound and its various structural isomers is a subject of ongoing research, with methodologies spanning gas-phase, solid-state, and solution-phase techniques.

Gas-Phase Synthesis and Condensation Reactions for this compound Species

In the gas phase, this compound (HPO₃) can be generated through the dehydration of phosphoric acid at high temperatures. allen.in This process involves the elimination of a water molecule from orthophosphoric acid (H₃PO₄). The monomeric HPO₃ is a transient species and can be observed in the gas phase, often as a product of the decomposition of other phosphorus-containing compounds. researchgate.netnih.gov For instance, the fragmentation of certain phosphopeptides in mass spectrometry experiments has been shown to produce gaseous HPO₃. researchgate.netnih.gov The condensation of these gaseous species can lead to the formation of various polymeric forms.

The industrial production of phosphoric acid via the "dry process" involves the combustion of elemental phosphorus to form tetraphosphorus (B14172348) decaoxide (P₄O₁₀), which is then hydrated. wisc.edu While the final product is orthophosphoric acid, the initial reaction of P₄O₁₀ with a limited amount of water can be considered a gas-phase route to this compound species.

Solid-State Precursor Transformations Leading to this compound

The thermal dehydration of solid phosphate (B84403) compounds is a common and scalable method for producing metaphosphates. researchgate.net When orthophosphoric acid is heated, it undergoes condensation, losing water to form pyrophosphoric acid and subsequently, upon further heating above 300°C, a glassy solid known as this compound. chemicalbook.comresearchgate.net This solid is a mixture of cyclic and long-chain polyphosphates.

The thermal decomposition of various phosphate salts, such as monocalcium phosphate (Ca(H₂PO₄)₂) and ammonium (B1175870) phosphates, also yields metaphosphates. acs.org For example, heating ammonium dihydrogen phosphate ([NH₄]H₂PO₄) in the presence of urea (B33335) at 120°C leads to the formation of various polyphosphates, with ammonium hexacyclophosphate being a principal product. The investigation of CaHPO₄ annealing at different temperatures has shown its progressive transformation into Ca₂P₂O₇, indicating the condensation of HPO₄²⁻ anions. researchgate.net These solid-state transformations are crucial in the preparation of materials like glasses, catalysts, and flame retardants. researchgate.net

PrecursorProduct(s)ConditionsReference(s)
Orthophosphoric Acid (H₃PO₄)This compound (glassy solid)Heating above 300°C chemicalbook.comresearchgate.net
Ammonium Dihydrogen Phosphate ([NH₄]H₂PO₄) with UreaAmmonium Hexacyclophosphate, Polyphosphates120°C
Monocalcium Phosphate (Ca(H₂PO₄)₂)Acid Pyro- and MetaphosphatesThermal Decomposition acs.org
Calcium Hydrogen Phosphate (CaHPO₄)Calcium Pyrophosphate (Ca₂P₂O₇)Annealing at increasing temperatures researchgate.net

Solution-Phase Routes and Solvent Effects on this compound Oligomerization

In aqueous solutions, the condensation of phosphoric acid to form pyrophosphoric acid and higher oligomers is an equilibrium process influenced by concentration and temperature. sciendo.comwikipedia.org However, the isolation of specific this compound oligomers from aqueous media is challenging due to hydrolysis. mit.edu

Recent advances have utilized aprotic media to study the chemistry of metaphosphate acids. mit.edu By using bulky cations like bis(triphenylphosphine)iminium (PPN⁺) to solubilize metaphosphates in organic solvents, researchers have been able to isolate and characterize various metaphosphate acids. mit.edu These studies have revealed that the structure of these acids is heavily influenced by hydrogen bonding, which in turn is affected by the degree of protonation and the solvent environment. mit.edu

The formation of pyrophosphates and larger polyphosphates has also been observed in the sub-equimolar hydrolysis of organophosphates like diethyl chlorophosphate (DECP) in the absence of a bulk solvent. osti.gov The distribution of the resulting polyphosphate species was found to be strongly dependent on the water concentration and reaction temperature. osti.gov

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanisms of this compound formation is critical for controlling the synthesis of specific polyphosphate structures. This involves studying the kinetics of the reactions and monitoring the intermediates formed during the process.

Reaction Kinetics and Transition State Analysis in this compound Generation

Kinetic studies on the dehydration of phosphoric acid and its derivatives provide insights into the energy barriers and transition states of metaphosphate formation. Density functional theory (DFT) calculations have been employed to investigate the transition states for the dehydration of alcohols catalyzed by acids like phosphoric acid, which can serve as a model for the initial steps of phosphoric acid self-condensation. rsc.org Such studies have shown that the activation barrier for dehydration can be significantly influenced by the catalyst and the substrate structure. osti.gov

The fragmentation of α-hydroxyiminobenzylphosphonic acid to form this compound esters has been shown to be acid-catalyzed, with the reaction rate slowing down around pH 3. researchgate.net Computational studies on the hydrolysis of phosphate esters, a reverse reaction to condensation, have provided detailed information on the free energies of formation for pentacoordinate intermediates and monomeric metaphosphate. colab.ws These theoretical models help in understanding the stability and reactivity of key intermediates in both the formation and breakdown of phosphoric acid derivatives.

In Situ Spectroscopic Monitoring of Intermediates in this compound Synthesis

The use of in situ spectroscopic techniques has been invaluable in monitoring the formation of this compound and its intermediates in real-time. Thermo-Raman spectroscopy has been effectively used to monitor the thermal dehydration and condensation of sodium dihydrogen phosphate and disodium (B8443419) hydrogen phosphate dodecahydrate. researchgate.netcapes.gov.br These studies allow for the identification of various hydrated forms and the subsequent formation of pyrophosphates as a function of temperature. capes.gov.br

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying phosphate condensation reactions. It has been used to follow the pyrolysis of ammonium phosphates in the presence of urea, identifying the formation of di- and triphosphates as intermediates leading to cyclic metaphosphates. Similarly, ³¹P MAS-NMR has been used to characterize the transformation of CaHPO₄ upon annealing, showing the progressive conversion of HPO₄²⁻ anions into P₂O₇⁴⁻. researchgate.net In situ monitoring of the mechanochemical synthesis of metal phosphonates using synchrotron-based techniques has also provided insights into the reaction pathways, revealing direct conversion from starting materials to products. nih.govnih.gov

TechniqueSystem StudiedKey FindingsReference(s)
Thermo-Raman SpectroscopyThermal dehydration of NaH₂PO₄ and Na₂HPO₄·12H₂OIdentification of hydrated intermediates and pyrophosphate formation researchgate.netcapes.gov.br
³¹P NMR SpectroscopyPyrolysis of ammonium phosphates with ureaDetection of di- and triphosphate intermediates
³¹P MAS-NMR SpectroscopyAnnealing of CaHPO₄Progressive condensation of HPO₄²⁻ to P₂O₇⁴⁻ researchgate.net
In situ Synchrotron PXRDMechanochemical synthesis of metal phosphonatesReal-time monitoring of phase transformations nih.govnih.gov

Computational Modeling of Synthetic Pathways and Energetics for this compound

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms and energetics associated with the formation of this compound (HPO₃). Theoretical studies, primarily focusing on the dehydration of orthophosphoric acid (H₃PO₄), have provided significant insights into the thermodynamics and kinetics of this transformation. These computational approaches allow for the examination of transient species and transition states that are often difficult to characterize experimentally.

High-level ab initio and density functional theory (DFT) methods are commonly employed to model the synthetic pathways of this compound. acs.org Theoretical investigations have explored the dehydration of phosphoric acid, a key route to this compound. The reverse reaction, the hydration of this compound to yield phosphoric acid, has been studied computationally to understand the energetics involved. The experimental enthalpy for the dehydration of H₃PO₄ to HPO₃ in an aqueous solution has been measured to be 134 ± 8 kJ mol⁻¹. ulpgc.es

Computational studies using Møller–Plesset perturbation theory (MP2) with Pople's 6-31+G(d,p) basis set have been instrumental in analyzing the hydration/dehydration process. ulpgc.esresearchgate.net These studies often incorporate the Polarizable Continuum Model (PCM) to account for the effects of bulk water solvation. ulpgc.esresearchgate.net The calculated reaction energy for the transformation of HPO₃ and water molecules into phosphoric acid is reported to be between 126 and 153 kJ mol⁻¹, which shows reasonable agreement with the experimental value for the reverse dehydration reaction. ulpgc.es

The role of water molecules in the reaction mechanism has been a central focus of these computational models. The inclusion of explicit water molecules in the calculations has been shown to have a significant impact on the reaction barrier. For instance, the presence of more than one water molecule can lead to cooperative effects that lower the reaction barrier by approximately 50 kJ mol⁻¹. researchgate.net Theoretical studies have also investigated the dehydration of the protonated form of orthophosphoric acid. The proton affinity of this compound has been calculated at the G2(MP2) computational level to be 712 kJ mol⁻¹. ulpgc.es

The formation of the metaphosphate ion (PO₃⁻), a related species, has been studied as part of the dissociative mechanism in the hydrolysis of methyl phosphate anion, indicating its potential role as an intermediate in related reactions. acs.org

The table below summarizes key energetic data from computational studies on the formation of this compound via the dehydration of phosphoric acid.

ParameterComputational Method/Level of TheoryValueReference
Experimental Dehydration Energy (H₃PO₄ → HPO₃)Experimental Measurement134 ± 8 kJ mol⁻¹ ulpgc.es
Calculated Reaction Energy (HPO₃ + nH₂O → H₃PO₄)MP2/6-31+G(d,p) with PCM126 - 153 kJ mol⁻¹ ulpgc.es
Proton Affinity of HPO₃G2(MP2)712 kJ mol⁻¹ ulpgc.es

These computational findings provide a detailed, molecular-level understanding of the energetics and mechanisms of this compound formation, complementing experimental observations.

Chemical Reactivity and Reaction Mechanisms of Metaphosphoric Acid

Acid-Base Equilibria and Proton Transfer Dynamics Involving Metaphosphoric Acid

The acidic nature of this compound governs its interactions in solution and its role in catalytic processes. Understanding its acid-base equilibria is fundamental to predicting its behavior in different chemical environments.

Investigations of Protonation/Deprotonation Events in Varied Solvent Systems

The behavior of acids and bases is profoundly influenced by the solvent in which they are dissolved. stanford.eduresearchgate.net The leveling effect of a solvent like water can limit the measurable strength of strong acids. msu.edu In aqueous solutions, this compound acts as a Brønsted-Lowry acid, readily donating protons. The extent of its dissociation and the resulting pH of the solution are dependent on its concentration. For instance, a 10 g/L aqueous solution of this compound has a pH of 2 at 20°C. carlroth.comlobachemie.com

The solvation of the species involved in the acid-base equilibrium plays a crucial role in determining the acid's strength. researchgate.net Different solvents can lead to significant changes in acid-base strengths. stanford.eduresearchgate.net For example, solvents such as acetic acid, acetonitrile, and nitromethane (B149229) are utilized for studying very strong acids, while weakly acidic solvents like dimethylsulfoxide (DMSO) are used for very weak acids. msu.edu The protonation and deprotonation events of complex molecules can be significantly affected by the solvent, influencing their UV/Vis spectra and redox potentials. researchgate.net Theoretical studies on the hydration of this compound have shown that the structure of the reactant is highly dependent on the number of water molecules present and the bulk solvent effect. researchgate.netulpgc.es

Role of this compound as a Brønsted Acid Catalyst in Organic Transformation Mechanisms

This compound serves as an effective Brønsted acid catalyst in a variety of organic reactions. cfmot.de A Brønsted acid donates a proton to a reactant, thereby accelerating the reaction rate. wikipedia.org This catalytic activity is a cornerstone of its utility in organic synthesis. cfmot.de

One prominent example is its use in esterification reactions, where it catalyzes the formation of esters from carboxylic acids and alcohols. cfmot.de In such reactions, the acid protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. wikipedia.org this compound and its derivatives have also been found to be efficient and recyclable catalysts for the synthesis of 1,8-dioxooctahydroxanthene derivatives. researchgate.net

The catalytic efficiency of polyphosphoric acids, a category that includes this compound, can be influenced by the distribution of phosphoric acid oligomers. tandfonline.com Higher degrees of condensed phosphoric acid oligomers have been shown to enhance catalytic activity in certain systems. tandfonline.com Mechanistic investigations into Brønsted acid-catalyzed reactions often reveal a stepwise process, such as the initial addition of a nucleophile to an electrophilic species, followed by an intramolecular reaction. chemrxiv.org

Hydrolytic Stability and Degradation Pathways of this compound

The stability of this compound in the presence of water is a critical factor in its storage and application. Its tendency to hydrolyze to other forms of phosphoric acid influences its effectiveness in various contexts.

Kinetics and Mechanism of Hydrolysis in Aqueous and Non-Aqueous Systems

In aqueous solutions, this compound undergoes hydrolysis, gradually breaking down into smaller phosphoric acid units. jst.go.jp The process involves the cleavage of P-O-P bonds. When dissolved in water, this compound initially forms a mixture of various phosphoric acids, including orthophosphoric acid, pyrophosphoric acid, and longer-chain polyphosphoric acids. jst.go.jp Over time, these higher-order acids hydrolyze to simpler forms, eventually yielding orthophosphoric acid as the final product. jst.go.jp

The rate of this hydrolysis is influenced by several factors. For instance, the hydrolysis of certain phosphate (B84403) esters follows pseudo-first-order kinetics. researchgate.net Theoretical studies on the hydration of this compound indicate that the presence of multiple water molecules has a significant cooperative effect, lowering the energy barrier for the reaction. researchgate.netulpgc.es The mechanism of hydrolysis can involve different pathways, including unimolecular and bimolecular processes, depending on the specific reactants and conditions. researchgate.net

Influence of Reaction Conditions on this compound's Decomposition Pathways

Several environmental factors can affect the rate and pathway of this compound decomposition. Temperature is a key variable; for example, preparing solutions at or below 10°C can suppress the full hydrolysis to orthophosphoric acid. The pH of the solution also plays a significant role in the stability of related phosphate compounds, with degradation rates often being pH-dependent. researchgate.netresearchgate.net

The presence of other chemical species can also influence decomposition. For instance, the rate of degradation of this compound is considerably faster in a mixed solution containing ascorbic acid and a metallic ion compared to a solution of this compound alone. jst.go.jpresearchgate.net This highlights the complex interplay of factors that can affect the stability of this compound in practical applications.

Enzymatic Hydrolysis and Biochemical Transformations of this compound Analogues

In biological systems, the hydrolysis of polyphosphates, which are analogues of this compound, is often catalyzed by enzymes. wikipedia.org Exopolyphosphatases (PPX) are a class of enzymes that specifically catalyze the hydrolysis of inorganic polyphosphates by processively cleaving terminal orthophosphate units. wikipedia.org This enzymatic action is crucial for the metabolism of polyphosphates within cells. wikipedia.org

The mechanism of enzymatic hydrolysis can be quite specific. For instance, some phosphatases hydrolyze linear polyphosphates via a "terminal-only" degradation pathway, where orthophosphate molecules are produced one by one from the ends of the polyphosphate chain. researchgate.netacs.org The rate of this enzymatic hydrolysis can be influenced by factors such as the concentration of the polyphosphate chains but may be independent of the total chain length. acs.org

Enzymatic hydrolysis of polyphosphates can be intentionally blocked in analytical procedures. For example, trichloroacetic acid (TCA) can be used to denature the enzymes that hydrolyze polyphosphates, thereby preserving the sample for analysis. scientific.net Furthermore, the study of the hydrolysis of nucleoside phosphoramidates, which are structurally related to this compound analogues, reveals that the kinetics and mechanism of hydrolysis are highly dependent on the specific molecular structure. researchgate.net

Complexation and Coordination Chemistry of this compound

This compound and its corresponding anions, metaphosphates, are effective chelating agents, readily forming complexes with a variety of metal ions. researchgate.net This ability stems from the presence of multiple oxygen donor atoms within their cyclic or polymeric structures, which can coordinate with metal centers.

Ligand Binding Studies with Metal Ions and Formation of Coordination Polymers

Metaphosphates are known to bind with a range of metal ions, a property that has been explored in various contexts, including analytical chemistry and the study of biological systems. cymitquimica.comlibretexts.org The interaction between metaphosphates and metal ions can lead to the formation of coordination polymers, which are extended structures where metal ions are bridged by the metaphosphate ligands.

The formation of these coordination polymers is influenced by several factors, including the concentration of the reactants, the pH of the solution, and the nature of the metal ion and the metaphosphate species (cyclic or linear). For instance, in the extraction of trivalent lanthanide ions with diesters of phosphoric acid, a coordination polymer phase, often referred to as a "third phase," is formed. nih.gov Structural studies suggest that this phase consists of linear chains where lanthanide ions are connected by three O-P-O bridges, forming a bottlebrush-like architecture. nih.gov

The binding of metaphosphates to metal ions is not limited to lanthanides. They also form complexes with other metal ions, and the resulting structures can be quite diverse. For example, a coordination polymer has been synthesized using a ferrocene-based ligand with phosphinic groups and samarium(III), showcasing the versatility of phosphorus-based ligands in forming extended networks. mdpi.com

Chelation Effects and Thermodynamic Parameters of this compound-Metal Complexes

The chelation effect of metaphosphates is a key aspect of their coordination chemistry. This effect refers to the enhanced stability of a complex formed by a multidentate ligand (like a metaphosphate) compared to a complex with a similar set of monodentate ligands. This increased stability is due to favorable thermodynamic factors.

The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and nature of the complexation reaction. While specific thermodynamic data for this compound-metal complexes are not extensively detailed in the provided search results, general principles of coordination chemistry apply. The formation of chelate rings typically leads to a significant increase in entropy, which contributes to a more negative (more favorable) Gibbs free energy of formation.

Studies on related phosphate compounds can offer some parallels. For instance, the complexation of f-elements with certain ligands demonstrates differences in binding modes between 4f (lanthanides) and 5f (actinides) elements, highlighting the nuanced nature of these interactions. researchgate.net The stability of metal complexes with polyphosphate ligands is also influenced by the ionic strength and the presence of other cations in the solution, such as in seawater. tandfonline.com

Parameter Significance in Complexation
Gibbs Free Energy (ΔG) A negative value indicates a spontaneous complexation reaction.
Enthalpy (ΔH) Represents the heat change during complex formation. A negative value (exothermic) is generally favorable.
Entropy (ΔS) Reflects the change in disorder. A positive value, often seen in chelation, indicates increased disorder and is a driving force for complexation.

Redox Chemistry and Electron Transfer Processes Involving this compound

The redox chemistry of this compound is primarily dictated by the oxidation state of the phosphorus atom.

Electrochemical Behavior and Oxidation/Reduction Potentials of this compound Species

In this compound (HPO₃) and its corresponding metaphosphate anions, the phosphorus atom is in its highest possible oxidation state of +5. quora.comvaia.com Consequently, it cannot be further oxidized and therefore does not act as a reducing agent. quora.comvaia.com

Interactions with Specific Oxidizing and Reducing Agents in Reaction Systems

Given that the phosphorus in this compound is in its highest oxidation state, it is generally unreactive towards oxidizing agents under normal conditions.

Conversely, this compound can be reduced under strong reducing conditions. For example, it can be reduced by carbon at high temperatures to form elemental phosphorus. melscience.com The reaction with certain metals may lead to the liberation of hydrogen gas, which is a typical reaction of an acid with a metal rather than a specific redox reaction involving the phosphate group. sciencemadness.org

This compound can also participate in reactions where it acts as a medium or its derivatives are involved in redox processes. For instance, in the study of L-ascorbic acid oxidation in dough, this compound is used to extract and stabilize the ascorbic acid, preventing its further oxidation during analysis. cerealsgrains.org This highlights its utility in controlling redox reactions in complex systems.

Organic Reactions Catalyzed or Mediated by this compound

This compound serves as a versatile reagent in organic synthesis, primarily acting as a catalyst and a powerful dehydrating agent. sciencemadness.orgdawnscientific.com

Its catalytic activity is particularly notable in reactions such as the synthesis of 1,8-dioxooctahydroxanthene derivatives from the reaction of cyclic β-diketones with aldehydes. dawnscientific.com In this capacity, it facilitates the reaction, leading to the formation of complex chemical structures. dawnscientific.com

As a dehydrating agent, this compound is employed to remove water from various substances. sciencemadness.orgdawnscientific.com This property is a consequence of the high affinity of the P-O-P bonds for water, leading to the hydrolysis of the polyphosphoric acid chain. The dehydrating power of this compound can be quite strong, with its efficacy being dependent on its preparation method. sciencemadness.org It has been considered as a substitute for acetic anhydride (B1165640) in certain syntheses due to its potent dehydrating capabilities. sciencemadness.org

The use of this compound as a catalyst is analogous to the use of other strong acids in organic chemistry, such as sulfuric acid or phosphoric acid itself in reactions like the hydration of ethene to produce ethanol (B145695). libretexts.org

Reaction Type Role of this compound Example
Xanthene SynthesisCatalystFormation of 1,8-dioxooctahydroxanthene derivatives. dawnscientific.com
DehydrationDehydrating AgentGeneral removal of water from organic compounds. sciencemadness.orgdawnscientific.com

Condensation and Polymerization Reactions Initiated by this compound

This compound is a powerful dehydrating agent and can initiate or participate in condensation reactions, where two molecules combine with the elimination of a small molecule, such as water. wikidata.org Its utility in this capacity stems from the high affinity of its anhydride structure for water.

A notable example of its role in condensation is the dehydration of concentrated nitric acid to dinitrogen pentoxide. epa.gov In this reaction, phosphorus pentoxide (P₄O₁₀), the anhydride of orthophosphoric acid, removes water from nitric acid, forming this compound as a byproduct. epa.gov

Furthermore, this compound is directly involved in polycondensation reactions, particularly in materials science. During the heat treatment of silica (B1680970) sols, orthophosphoric acid, used as an adhesion promoter, undergoes polycondensation to first transform into chains of this compound. fishersci.ca These polymeric chains then react with surface silanol (B1196071) (Si-OH) groups on colloidal silica particles and the substrate. This subsequent condensation reaction results in the formation of numerous silicon-oxygen-phosphorus (Si-O-P) cross-linkages, creating a stable silicophosphate gel structure. fishersci.ca

Table 1: Examples of Condensation Reactions Involving this compound

Reaction Type Reactants Role of this compound/Precursor Products
Dehydration Nitric Acid, Phosphorus Pentoxide Formed as a byproduct of dehydration Dinitrogen Pentoxide, This compound
Polycondensation Orthophosphoric Acid, Colloidal Silica (with Si-OH groups) Intermediate formed from orthophosphoric acid that initiates cross-linking Silicophosphate Gel (Si-O-P linkages)

Rearrangement Reactions and Acid-Catalyzed Transformations Utilizing this compound

This compound functions as an effective acid catalyst in various organic transformations, facilitating rearrangements and multicomponent reactions. Its utility as a catalyst is often enhanced when used in combination with other acidic or metallic species.

A key application is its use as a co-catalyst with indium(III) chloride (InCl₃) for the synthesis of 1,8-dioxooctahydroxanthene derivatives. ereztech.com This transformation involves the reaction between cyclic β-diketones and various aldehydes. The catalytic system facilitates a cascade of reactions, including Knoevenagel condensation and Michael addition, to construct the xanthene core.

This compound also plays a crucial role in certain rearrangement reactions that proceed via metaphosphate intermediates. In the gas-phase thermolysis of specific alkoxy-substituted dioxaphospholanes, a metaphosphate intermediate is generated. americanelements.com This intermediate undergoes a rearrangement that is mechanistically similar to a Wagner-Meerwein rearrangement. The process involves a 1,2-methyl shift induced by hydrogen abstraction, followed by the elimination of this compound (HPO₃) to yield alkenes as the exclusive products. americanelements.com

Table 2: Examples of Transformations Utilizing this compound

Transformation Type Substrates Catalyst System Products
Acid-Catalyzed Condensation Cyclic β-diketones, Aldehydes This compound , Indium(III) Chloride 1,8-Dioxooctahydroxanthene derivatives
Rearrangement/Elimination Alkoxytrioxaphospholanes Heat (Thermolysis) Alkenes, This compound

Role of this compound in Phosphorylation and Transphosphorylation Reaction Mechanisms

The transfer of a phosphoryl group is a fundamental reaction in both chemistry and biology. This compound, or more precisely its monomeric form, metaphosphate (PO₃⁻), is a key intermediate in many of these reactions, which can proceed through different mechanisms. fishersci.itereztech.com The two primary mechanisms are the dissociative (Sₙ1-like) and the associative (Sₙ2-like) pathways.

In the dissociative mechanism , the bond between the phosphorus atom and the leaving group breaks first, forming a highly reactive, transient metaphosphate intermediate. fishersci.it This electrophilic intermediate is then captured by a nucleophile (the acceptor molecule). Theoretical studies on the hydrolysis of the methyl phosphate anion have found this dissociative pathway to be more favorable than the associative one. ereztech.com

In the associative mechanism , the nucleophile attacks the phosphorus center concurrently with the departure of the leaving group, proceeding through a pentacoordinated trigonal bipyramidal transition state. fishersci.it

Research has shown that monomeric metaphosphate derivatives are potent phosphorylating agents for alcohols and amines. fishersci.at In enzymatic reactions, such as those catalyzed by kinases, the dissociative pathway involving a metaphosphate intermediate is a significant possibility. For instance, in studies of shikimate kinase, this compound served as an effective mimic of the metaphosphate intermediate. wikipedia.org The observation that the enzyme could achieve catalytic turnover using adenosine (B11128) diphosphate (B83284) (ADP) and this compound in place of adenosine triphosphate (ATP) provides strong support for a dissociative mechanism. wikipedia.org Similarly, in prebiotic chemistry scenarios, transiently formed this compound has been proposed as a key phosphorylating agent for the abiotic synthesis of nucleotides. wikipedia.org

Table 3: Comparison of Phosphoryl Transfer Mechanisms

Feature Dissociative (Sₙ1-like) Mechanism Associative (Sₙ2-like) Mechanism
Key Intermediate Transient, electrophilic metaphosphate (PO₃⁻) Pentacoordinated transition state
Bond Breaking/Forming Stepwise: Leaving group departs first, then nucleophile attacks Concerted: Nucleophile attacks as leaving group departs
Evidence Favored in methyl phosphate hydrolysis; mimicked by this compound in shikimate kinase studies. ereztech.comwikipedia.org Characterized by an in-line configuration of reactants.
Charge of Intermediate -1 for metaphosphate. fishersci.it -3 for trigonal bipyramidal transition state. fishersci.it

Compound and Substance Information

Table 4: Mentioned Compounds and their PubChem CIDs

Compound Name PubChem CID
This compound 3084658
Orthophosphoric acid 1004
Silicon Dioxide (Silica) 24261
Nitric Acid 944
Dinitrogen Pentoxide 66242
Indium(III) Chloride 24812
1,8-Dioxo-octahydroxanthene 10751299
Alkene N/A (Class of compounds)
Shikimate Kinase N/A (Enzyme)
Adenosine Diphosphate (ADP) 6022
Adenosine Triphosphate (ATP) 5957
Methyl Phosphate 13130

Advanced Analytical Methodologies for Detection and Quantification of Metaphosphoric Acid

Chromatographic Separation Techniques for Metaphosphoric Acid Species

Chromatographic techniques are indispensable for separating the complex mixtures of polyphosphates and metaphosphates. These methods provide the foundation for accurate quantification and speciation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds. For analytes lacking a chromophore, such as this compound, derivatization is often necessary to enable detection by UV-Vis or fluorescence detectors. researchgate.netnih.gov Although some HPLC methods have been developed for the analysis of other compounds where this compound is used as a reagent in the mobile phase or for sample preparation, its direct analysis often requires specialized approaches. nih.govcapes.gov.br

Derivatization strategies can enhance the detectability of this compound. For instance, post-column derivatization with a reagent that reacts with the phosphate (B84403) moiety to produce a colored or fluorescent compound can be employed. scispace.com This approach allows for the separation of different phosphate species in their native form, followed by a reaction to facilitate detection. The choice of derivatizing agent and reaction conditions is critical to ensure a stable and reproducible signal.

Key HPLC Parameters for Analysis Involving this compound:

ParameterExample ConditionReference
Mobile Phase 1.8% tetrahydrofuran (B95107) and 0.3% this compound in HPLC water capes.gov.br
Detection UV at 200 nm nih.gov
Derivatization Post-column reaction with 1,2-phenelenediamine (OPDA) for fluorescent detection scispace.com

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and determination of ionic solutes, making it highly suitable for the analysis of inorganic anions like metaphosphates. unil.chresearchgate.net IC typically utilizes ion-exchange as the primary separation mechanism and conductivity as the primary detection method. unil.chresearchgate.net This technique allows for the simultaneous analysis of multiple anions in a single run, which is advantageous when analyzing complex environmental or industrial samples. unil.chresearchgate.net

The speciation of different phosphate anions, including ortho-, pyro-, and metaphosphates, can be achieved using IC. The separation is based on the differences in their charge and size. The use of high-capacity columns and gradient elution with an eluent such as sodium hydroxide (B78521) can effectively resolve these various phosphate species. thermofisher.com For trace analysis of anions in a high-concentration phosphate matrix, a two-step method involving ion-exclusion pre-separation followed by IC can be employed to overcome matrix interference. thermofisher.com

Typical IC Conditions for Anion Analysis:

ParameterConditionReference
Separation Mode Ion-Exchange unil.chresearchgate.net
Detection Suppressed Conductivity unil.chresearchgate.net
Eluent 20 mM Sodium Hydroxide (isocratic) thermofisher.com
Application Determination of trace anions in concentrated phosphoric acid thermofisher.com

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies for this compound

Spectroscopic Methods for In Situ Monitoring and Advanced Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and environment of this compound, enabling both qualitative identification and quantitative analysis.

In the context of metaphosphoric acids, ³¹P NMR can distinguish between different condensed phosphate structures, such as linear polyphosphates and cyclic metaphosphates. For instance, the ³¹P NMR spectrum of phosphosilicate gels has been used to identify the formation of pyrophosphoric acid and this compound during heat treatment. researchgate.net The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.orglibretexts.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of a compound. These methods probe the vibrational modes of molecules, which are determined by the masses of the atoms and the strength of the bonds connecting them. nih.gov

The vibrational spectra of phosphates are characterized by stretching and bending modes of the PO₄ tetrahedron. For this compound, which exists as (HPO₃)n, the spectra will show characteristic bands corresponding to P-O-P bridges, P=O double bonds, and P-OH groups. The analysis of these spectra can help in identifying the presence of metaphosphate species and providing information about their structure. nih.gov For example, the vibrational spectra of compounds synthesized using this compound have been analyzed to understand the resulting phosphate structures. nih.gov Similarly, studies on aqueous phosphoric acid solutions have assigned the vibrational modes of the PO₄ skeleton. rsc.orgresearchgate.net

Key Vibrational Modes for Phosphate Species:

Vibrational ModeDescriptionReference
ν(P=O)P=O stretching rsc.orgresearchgate.net
νs(P(OH)₃)Symmetric P-(OH)₃ stretching rsc.orgresearchgate.net
δ(PO-H)P-O-H deformation researchgate.net
νs(PO₂)Symmetric PO₂ stretching researchgate.net

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. bccampus.ca When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for the analysis of complex mixtures. bccampus.caox.ac.uk

For the analysis of this compound oligomers and isomers, hyphenated MS techniques are particularly valuable. nih.govrsc.org These methods can separate different oligomeric forms based on their size or polarity, and the subsequent mass analysis can determine their molecular weights. nih.govrsc.org Ion mobility separation coupled with mass spectrometry (IMS-MS) has shown promise in separating and identifying oligomers, including structural isomers, without the need for extensive fragmentation. nih.gov This is crucial for distinguishing between different cyclic and linear metaphosphate structures that may have the same elemental composition. The development of advanced chromatography systems hyphenated with mass spectrometry allows for rapid separation and identification of oligomers with varying lengths and sequences. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Identification of this compound

Electrochemical Sensors and Biosensors for this compound Detection

The detection and quantification of this compound and related polyphosphates are crucial in various fields. Electrochemical sensors and biosensors offer promising platforms for this purpose, providing advantages such as high sensitivity, rapid response, and potential for miniaturization.

Design and Fabrication of Electrochemical Sensing Platforms for this compound

The development of electrochemical sensors for phosphate species, including metaphosphates, relies on innovative materials and fabrication techniques to achieve high sensitivity and selectivity. The design of these sensing platforms often involves modifying electrode surfaces to enhance their interaction with the target analyte.

A common approach involves the use of screen-printed electrodes (SPEs), which are cost-effective, disposable, and suitable for portable, on-site analysis. researchgate.netwisconsin.edu The fabrication of these sensors can be achieved through rapid prototyping methods, such as using a bench-top plotter cutter to pattern thin metal films for contact electrodes. mcmaster.ca The performance of these electrodes can be significantly improved by modification with nanomaterials. For instance, modifying SPEs with ammonium (B1175870) molybdate (B1676688) tetrahydrate (AMT) and silver nanowires (AgNWs) has been shown to create a highly sensitive sensor for phosphate detection. researchgate.net The high conductivity of AgNWs significantly enhances the sensitivity of the sensor. researchgate.net

Metal-Organic Frameworks (MOFs) are another class of materials attracting immense interest for constructing electrochemical sensors. mdpi.com Their porous structure, large surface area, and tunable chemical properties make them excellent candidates for electrode modifiers. mdpi.com For example, cobalt-doped nickel-based conductive MOFs have demonstrated high catalytic activity toward the oxidation of certain molecules, a principle that can be adapted for phosphate sensing. mdpi.com The integration of MOFs with conductive materials like graphene is an effective strategy to increase their conductivity for sensing applications. mdpi.com

The detection mechanism often relies on the formation of a complex, such as a phosphomolybdate complex, which can be electrochemically detected. researchgate.netacs.org In one system, an all-in-one actuator-sensor was developed where electrodes were used to first release the necessary reagents (H+ and molybdate) into the sample, followed by voltammetric detection of the formed phosphomolybdate complex. acs.org This approach minimizes manual sample preparation and reagent addition. acs.org

Enzyme-Based Biosensors for Selective this compound Quantification in Complex Matrices

Enzyme-based biosensors leverage the high specificity of enzymatic reactions to detect and quantify target analytes, offering a significant advantage in complex matrices where interfering substances are common. nih.govjmb.or.kr The fundamental principle of these biosensors involves immobilizing an enzyme onto a transducer, which converts the biological reaction into a measurable signal, typically electrical. mdpi.commdpi.com

For the detection of phosphate compounds, several enzymes can be utilized. Pyruvate oxidase, for example, can be used to detect phosphate through the generation of hydrogen peroxide, which is then measured by a chemiresistive sensor. mcmaster.ca Another approach involves the use of alkaline phosphatase (ALP), whose activity can be inhibited by certain compounds, providing a basis for detection. mdpi.com The development of biosensors for this compound specifically requires an enzyme that can selectively hydrolyze it or participate in a reaction involving it. While enzymes like organophosphate hydrolase are used for certain organophosphorus pesticides mdpi.com, identifying or engineering an enzyme with high specificity for the P-O-P bonds in cyclic or linear metaphosphates is a key research challenge.

The construction of these biosensors involves several critical steps. nih.gov A primary step is the immobilization of the enzyme onto the electrode surface. Methods for this include physical adsorption, microencapsulation in a sol-gel matrix, or covalent bonding using crosslinking agents like poly(ethylene glycol) diglycidyl ether (PEGDGE). mdpi.comnih.govsrce.hr For example, ascorbate (B8700270) oxidase has been immobilized on screen-printed carbon electrodes to create biosensors for ascorbic acid, a technique that demonstrates the general principles applicable to other enzyme systems. nih.govsrce.hr

The performance of an enzyme-based biosensor in complex matrices, such as biological fluids or environmental samples, depends on minimizing the effect of uncontaminated components on the enzyme's activity. nih.gov The use of this compound itself as a stabilizing agent for analytes like ascorbic acid in some biosensor applications highlights the challenges of matrix effects. nih.govsrce.hr The successful design of a selective biosensor must account for and mitigate these interactions to ensure accurate quantification of the target analyte. nih.gov The fusion of microfluidics with biosensors can create compact and efficient platforms capable of detecting low analyte concentrations in intricate biological samples. mdpi.com

Computational and Chemometric Approaches in this compound Analysis

Computational and chemometric methods are powerful tools in the analysis of this compound, aiding in the interpretation of complex analytical data and providing deeper insights into its chemical behavior. These approaches range from theoretical modeling of molecular properties to statistical analysis of multivariate data from analytical instruments.

Chemometrics, particularly methods like Partial Least Squares (PLS) and Principal Component Analysis (PCA), is widely used to build quantitative models from spectroscopic data. rsc.org For instance, a rapid determination model for intracellular polyphosphate content was established using mid-infrared spectroscopy combined with a PLS model. rsc.org PCA was employed as a spectral pre-processing method to handle the complexity of the data. rsc.org Such models can establish a strong correlation between actual and predicted values, enabling accurate quantification. rsc.org PLS methodology has also been successfully applied to investigate structure-property relationships in series of polyphosphates and polyphosphonates. researchgate.net The combination of enzyme arrays with chemometric data analysis is also a strategy to enhance the selectivity of biosensor systems. mdpi.com

Ab initio computational studies provide fundamental understanding of the properties and reactions of this compound. Theoretical studies using methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have been conducted to investigate the hydration process of this compound to phosphoric acid. researchgate.netulpgc.es These studies analyze the reaction profile, the effect of water molecules, and electrostatic properties, offering insights that are difficult to obtain experimentally. researchgate.netulpgc.es

In the field of mass spectrometry, computational methods are essential for small molecule identification. db-thueringen.de While mass spectrometry reveals mass-to-charge ratios of a molecule and its fragments, identifying the exact structure from this information is a major challenge. db-thueringen.de Computational tools can predict molecular fingerprints from tandem mass spectra, which can then be searched against structural databases to identify the molecule. db-thueringen.de This approach is highly relevant for distinguishing between different polyphosphate species and isomers in a sample. colby.edu

Theoretical and Computational Studies of Metaphosphoric Acid

Quantum Chemical Calculations of Electronic Structure and Bonding in Metaphosphoric Acid

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of molecules at the electronic level. For this compound, these methods have been instrumental in characterizing its structure, bonding, and reactivity.

Ab Initio and Density Functional Theory (DFT) Approaches for this compound

A variety of ab initio and Density Functional Theory (DFT) methods have been applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory and are often used for accurate energy and structural calculations. ulpgc.esresearchgate.net For instance, the hydration of this compound to phosphoric acid has been investigated using MP2 with Pople's 6-31+G(d,p) basis set, which includes polarization functions for a more accurate description of bonding. ulpgc.esresearchgate.net

DFT methods, like B3LYP, offer a balance between computational cost and accuracy, making them suitable for exploring reaction mechanisms and larger systems. aiche.orgescholarship.org The CBS-QB3 composite method, which combines results from several high-level calculations, has been used to refine structures and calculate thermochemical properties of species involved in reactions with this compound. aiche.org These computational approaches are essential for understanding phenomena such as the catalytic role of this compound in the dehydration of acetic acid to ketene (B1206846). aiche.org Theoretical studies have also employed these methods to investigate the hydrolysis of related phosphorus compounds, providing a comparative context for the reactivity of this compound. nih.gov

Molecular Orbitals and Charge Distribution Analysis of this compound Species

The analysis of molecular orbitals and charge distribution provides a detailed picture of the electronic landscape of this compound. The bonding in phosphorus compounds like this compound involves a combination of sigma (σ) and pi (π) interactions. large.net In the phosphoric acid molecule, the phosphorus atom is described as being sp³ hybridized, forming σ bonds with oxygen atoms. large.net Additionally, d-p π bonding occurs between the phosphorus and oxygen atoms, although the effectiveness of this overlap is influenced by the energy difference between the phosphorus 3d and oxygen 2p orbitals. large.net

The molecular electrostatic potential (MEP) on the electron density isosurface of the HPO₃ monomer reveals distinct positive and negative regions. ulpgc.es Calculations at the MP2/6-31+G(d,p) level show two π-holes above and below the molecular plane associated with the phosphorus atom and a σ-hole associated with the acidic hydrogen atom. ulpgc.es These positive regions indicate sites susceptible to nucleophilic attack. The charge distribution analysis is crucial for understanding intermolecular interactions, such as the pnictogen bonds formed between the phosphorus atom of this compound and electron donors. ulpgc.esmdpi.com

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules in solution and condensed phases, providing insights that are complementary to static quantum chemical calculations.

Solvent Effects and Solvation Shell Dynamics Around this compound Molecules

The behavior of this compound is significantly influenced by its environment, particularly in aqueous solutions. To account for the effect of bulk water, solvation models like the Polarizable Continuum Model (PCM) are often used in conjunction with quantum chemical calculations. ulpgc.esresearchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which can have a substantial impact on the structure and reactivity of the solute. ulpgc.esresearchgate.net

MD simulations can provide a more explicit picture of solvation by modeling the individual solvent molecules. rsc.orgnih.govnih.gov These simulations can reveal the structure of the solvation shells around a this compound molecule and the dynamics of solvent exchange. nih.gov For instance, in the hydration of this compound, the number of explicit water molecules considered in the calculations has a significant impact on the reactant structure and the reaction barrier. ulpgc.esresearchgate.net The inclusion of multiple water molecules leads to cooperative effects that stabilize the system. ulpgc.esresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks Involving this compound

This compound participates in a variety of intermolecular interactions, with hydrogen bonding being particularly important in aqueous environments. large.netsavemyexams.com Theoretical studies have highlighted the crucial role of hydrogen bonds in the hydration of this compound. ulpgc.esresearchgate.net Water molecules can act as bridges, facilitating proton transfer and lowering the activation energy of the reaction. ulpgc.es

Beyond conventional hydrogen bonds, pnictogen interactions, which are non-covalent interactions involving the pnictogen atom (in this case, phosphorus), play a significant role. ulpgc.esmdpi.com The positive π-holes on the phosphorus atom of this compound can interact with the lone pairs of oxygen atoms in water molecules, forming pnictogen bonds. ulpgc.es The strength of these interactions is enhanced by cooperative effects when multiple water molecules are present, leading to a shortening of the intermolecular distances. ulpgc.esresearchgate.net Natural bond orbital (NBO) analysis has been used to understand the orbital interactions that mediate hydrogen bond strengths in phosphate-water clusters. nih.gov

Prediction of Reactivity and Reaction Pathways for this compound Using Computational Models

Computational models are invaluable for predicting the reactivity of this compound and elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathways.

Theoretical studies have analyzed the reaction mechanism of the hydration of this compound to form phosphoric acid. ulpgc.esresearchgate.net These studies show that the reaction barrier drops significantly when more than one water molecule is involved, indicating the catalytic role of water. ulpgc.esresearchgate.net The reaction force and reaction electronic flux have been analyzed to understand the electronic changes that occur during the reaction. ulpgc.esresearchgate.net

Computational methods have also been used to investigate the role of this compound as a reactive intermediate in other chemical transformations. aiche.org For example, in the dehydration of acetic acid to ketene catalyzed by triethylphosphate, computational modeling demonstrated that the reaction proceeds through the formation of this compound. aiche.org By comparing the calculated reaction kinetics of different potential pathways with experimental data, the most plausible mechanism was identified. aiche.org The development of machine learning models for reaction prediction also holds promise for understanding the reactivity of compounds like this compound in complex chemical systems. nih.govarxiv.org

Transition State Search and Reaction Energy Profiles for this compound Transformations

The transformation of this compound, particularly its hydration to orthophosphoric acid (H₃PO₄), has been a subject of detailed theoretical investigation. Computational methods such as Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are employed to map the potential energy surface of the reaction. researchgate.netcrystalsolutions.eu These calculations help in locating stationary points, including reactants, products, and, crucially, transition states (TS), which are the highest energy structures along the minimum energy reaction pathway. crystalsolutions.eu

A key transformation studied is the hydration process: HPO₃ + nH₂O → H₃PO₄ + (n-1)H₂O. Theoretical studies have explored this reaction with one, two, and three explicit water molecules to understand their role in the mechanism. researchgate.netulpgc.es The search for the transition state involves identifying a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the motion along the reaction coordinate. crystalsolutions.eu

The reaction energy profile reveals the energy changes as the reactants are converted into products. chemguide.co.uk For the hydration of this compound, the profile shows that the presence of additional water molecules significantly alters the reaction barrier. researchgate.netulpgc.es A theoretical study using MP2 level theory analyzed the reaction profiles for the hydration of HPO₃ considering up to three explicit water molecules. researchgate.net The inclusion of more than one water molecule was found to induce significant cooperative effects, lowering the reaction barrier by approximately 50 kJ mol⁻¹. researchgate.net This catalytic effect of water molecules has been observed in other chemical processes as well. ulpgc.es

The activation energies (Ea) and reaction energies (ΔE) are critical parameters derived from these profiles. The calculations show that the mechanism involving two water molecules has a dramatically low activation barrier, indicating that once HPO₃ is solvated, it is very close to the hydrated system. ulpgc.es The calculated reaction energies for the dehydration of phosphoric acid are in reasonable agreement with experimental values. ulpgc.es

Calculated Energies for the Hydration of this compound

Hydration MechanismComputational LevelSolvent ModelActivation Energy (kJ mol⁻¹)Gibbs Free Reaction Energy (kJ mol⁻¹)
(a) HPO₃ + H₂O → H₃PO₄MP2/aug-cc-pVTZPCM (water)70.7-125.9
(b) HPO₃ + 2H₂O → H₃PO₄ + H₂OMP2/aug-cc-pVTZPCM (water)0.1-133.1
(c) HPO₃ + 3H₂O → H₃PO₄ + 2H₂OMP2/aug-cc-pVTZPCM (water)4.5-152.7

Data sourced from a theoretical study on the hydration process of this compound. ulpgc.es The Gibbs free reaction energy corresponds to the transformation of isolated HPO₃ + nH₂O into phosphoric acid. ulpgc.es

The analysis of the reaction electronic flux indicates that for the studied mechanisms, the primary reactive changes happen in the transition state zone. researchgate.net

Computational Design of Novel Catalytic Systems Involving this compound

Computational methods are pivotal in the design and understanding of catalytic cycles where highly reactive species like this compound act as intermediates. d-nb.inforsc.org A notable example is the dehydration of acetic acid to produce ketene, a significant chemical precursor. aiche.org

A computational study proposed a catalytic cycle for this reaction using an organophosphate catalyst, such as triethylphosphate. aiche.org The study utilized DFT methods at the B3LYP/6-31G(d,p) level of theory to explore potential reaction pathways and to optimize the geometries of stable intermediates and transition-state structures. aiche.org

The proposed mechanism involves the following key steps:

Catalyst Decomposition : The initial catalyst, triethylphosphate, undergoes successive eliminations of ethylene (B1197577) to form phosphoric acid. aiche.org

Intermediate Formation : The formed phosphoric acid dehydrates, creating the highly reactive intermediate, this compound (HPO₃). aiche.org

Reaction with Substrate : this compound associates with acetic acid to form an acetylphosphate (B1214568) intermediate. aiche.org

Product Formation and Catalyst Regeneration : The acetylphosphate intermediate dissociates to yield the final product, ketene, and regenerates the phosphoric acid molecule, which can then re-enter the catalytic cycle. aiche.org

By evaluating the reaction kinetics of eight potential pathways, the computational analysis concluded that the pathway involving this compound as a reactive intermediate was the only one with rates fast enough to explain the experimental yields. aiche.org This demonstrates the power of computational chemistry in elucidating complex reaction mechanisms and identifying key transient species that define the catalytic process. aiche.org The predicted yields from this computationally-derived mechanism agreed with experimental results within an order of magnitude without any parameter fitting. aiche.org

Conformational Analysis and Isomerization Pathways of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation around single bonds. orgosolver.comlibretexts.org For a small molecule like this compound, theoretical calculations are the primary means of investigating its structure and potential isomers.

Computational studies on the hydration of this compound have inherently provided insights into its structure when interacting with water molecules. researchgate.netulpgc.es The geometry of the reactant complex, HPO₃·(H₂O)n, shows a significant dependence on the number of explicit water molecules considered in the calculation. ulpgc.es For instance, in the presence of two or three water molecules, the P···O distance between the phosphorus atom of HPO₃ and the oxygen of a water molecule shortens considerably, to values of 1.778 Å and 1.746 Å, respectively, indicating a strong interaction that precedes the hydration reaction. ulpgc.es These solvated structures can be considered specific conformations of the reactant complex.

While detailed studies on the isomerization pathways of isolated this compound (HPO₃) are not extensively documented in the provided literature, the general approach involves mapping the potential energy surface to find different minima (isomers) and the transition states that connect them. aanda.org Computational studies have focused more on the isomerization of related phosphorus compounds like metaphosphorous acid (HOPO), which has been shown to exist in syn- and anti-conformations. researchgate.net However, the primary focus of computational work on HPO₃ itself has been on its role as a reactive intermediate in transformations like hydration and catalysis rather than on its isolated conformational landscape. ulpgc.esaiche.org

Environmental Chemistry and Biogeochemical Cycling of Metaphosphoric Acid

Occurrence and Transformation of Metaphosphoric Acid in Aquatic Systems

In aquatic environments, metaphosphoric acids are part of a group of compounds known as condensed phosphates, which also includes polyphosphates and pyrophosphates. diva-portal.org These can originate from both anthropogenic sources and natural biological processes. dss.go.th Their fate in water is largely determined by degradation pathways and interactions with suspended particles and sediments.

The primary transformation pathway for this compound and other condensed phosphates in aqueous solution is hydrolysis. ameriwestwater.com This reaction involves the breaking of P-O-P bonds, leading to the progressive shortening of polyphosphate chains and ultimately yielding orthophosphate (PO₄³⁻), the simplest and most bioavailable form of phosphorus. ameriwestwater.comepa.gov

The rate of hydrolysis is influenced by several key factors:

Temperature : Higher temperatures accelerate the rate of hydrolysis. ameriwestwater.com

pH : The reaction is catalyzed by both acids and bases, with the rate increasing significantly at pH values below 7 or above 11. ameriwestwater.com

Metal Ions : The presence of multivalent metal ions can catalyze the reversion of polyphosphates to orthophosphate. ameriwestwater.com

Enzymes : In biologically active waters, enzymes such as phosphatases can significantly accelerate hydrolysis. researchgate.netacs.org

The hydrolytic degradation of long-chain polyphosphates can occur via two main mechanisms: the splitting of a terminal orthophosphate group from the end of the chain, or the scission of the chain at an interior phosphorus group. researchgate.net The process can also lead to the formation of cyclic intermediates, such as trimetaphosphate. researchgate.net

While hydrolysis is the dominant abiotic degradation process, photochemical reactions can also contribute to the transformation of condensed phosphates. Direct photolysis has been utilized in analytical chemistry to convert condensed phosphates to orthophosphate. dss.go.th In natural waters, an indirect photochemical pathway may occur, where colored dissolved organic matter (CDOM) absorbs light and transfers energy to the phosphate (B84403) compounds, promoting their degradation. researchgate.net This process is enhanced by the presence of cations, which can mediate the electrostatic repulsion between the negatively charged organic matter and polyphosphate anions. researchgate.net The photolysis of water vapor in the atmosphere can produce reactive species that are involved in phosphorus transformations, suggesting a potential, though less direct, role for photochemistry in the broader phosphorus cycle. nasa.gov

Factors Influencing the Hydrolysis Rate of this compound in Water
FactorEffect on Hydrolysis RateMechanism/Note
TemperatureIncreasesStandard kinetic effect; higher temperature provides more energy for reaction. ameriwestwater.com
pHIncreases at low (<7) and high (>11) pHCatalyzed by both H⁺ and OH⁻ ions. ameriwestwater.com
Metal Ions (e.g., Ca²⁺, Al³⁺, Fe²⁺)IncreasesCatalytic effect on the reversion to orthophosphate. ameriwestwater.com
Enzymes (e.g., phosphatases)IncreasesBiological catalysis significantly accelerates degradation. researchgate.netacs.org
Colored Dissolved Organic Matter (CDOM)May Increase (via photosensitization)Indirect photochemical degradation through energy transfer. researchgate.net

Metaphosphates, as polyanions, readily interact with surfaces in the aquatic environment. Adsorption onto suspended sediments, clay minerals, and metal oxides is a key process controlling their transport and bioavailability.

The primary sorbents for phosphates in aquatic and soil systems include:

Iron (Fe) and Aluminum (Al) Oxides : These minerals, such as goethite and gibbsite, have a high affinity for phosphate and polyphosphates, especially in acidic to neutral conditions. aimspress.commdpi.comscielo.brscielo.br The adsorption occurs through the formation of inner-sphere surface complexes where the phosphate ligand binds directly to the metal ions on the mineral surface. aimspress.commdpi.com

Clay Minerals : Clays like kaolinite (B1170537) and montmorillonite (B579905) possess positively charged edge sites that can bind polyphosphate anions. osf.ionih.gov Studies using sodium metaphosphate have shown that it effectively competes for these anion exchange sites. capes.gov.brnih.gov

Calcite (CaCO₃) : In neutral to alkaline systems, particularly calcareous ones, calcite is a dominant mineral for phosphate sorption. mdpi.com Coatings of iron oxides on calcite particles can further enhance their capacity to adsorb phosphate. researchgate.net

The extent of adsorption is dependent on factors such as pH, the concentration of the phosphate species, and the specific mineralogy of the sorbent. aimspress.commdpi.com For instance, goethite has demonstrated a higher adsorption capacity for ammonium (B1175870) polyphosphate compared to monoammonium phosphate. mdpi.com Desorption processes can release previously bound phosphates back into the water column, acting as a potential long-term source of this nutrient. aimspress.com

Photochemical Degradation and Hydrolytic Pathways of this compound in Natural Waters

Role of this compound in Soil Phosphorus Dynamics

In terrestrial ecosystems, the behavior of this compound and other polyphosphates applied, for example, as part of liquid fertilizers, is governed by interactions with the complex matrix of soil minerals and organic matter, as well as by microbial activity.

The fate of this compound in soil is largely controlled by sorption reactions, which are similar to those in aquatic systems. Adsorption to soil colloids is a primary mechanism of retention. osf.io In acidic soils, iron and aluminum oxides are the main minerals responsible for P adsorption, while in calcareous soils, calcium carbonate plays a more significant role. mdpi.comscielo.br

Soil organic matter (SOM), particularly humic and fulvic acids, plays a dual role in phosphorus dynamics.

Competition and Complexation : Humic substances can compete with phosphate ions for adsorption sites on mineral surfaces. redalyc.org Furthermore, they can form complexes with metal cations like Al(III) and Fe(III), which prevents these metals from precipitating with phosphate, thereby increasing phosphorus mobility and solubility. researchgate.netnih.gov

Direct Association : Polyphosphates have been found to be associated with the humic fraction of soil organic matter, as detected by techniques like 31P NMR spectroscopy. researchgate.net

Conversely, the addition of phosphates to some soils, such as peat-mucks, can lead to an increased release of dissolved organic matter. international-agrophysics.org

Interactions of this compound in Soil Systems
Soil ComponentInteraction TypeEffect on Metaphosphate Fate
Iron/Aluminum Oxides (e.g., Goethite)Adsorption (Inner-sphere complexation)Strong retention, reduced mobility, especially in acidic soils. aimspress.commdpi.comscielo.br
Clay Minerals (e.g., Kaolinite)Adsorption (Anion exchange at edges)Retention on positively charged sites. osf.ionih.gov
Calcite (CaCO₃)Adsorption/PrecipitationSignificant retention in alkaline/calcareous soils. mdpi.com
Humic Substances (SOM)Competition & Metal ComplexationCan increase P mobility by blocking sorption sites and binding cations. redalyc.orgresearchgate.netnih.gov

Soil microorganisms are central to the cycling of phosphorus, including the transformation of this compound. nih.gov The primary mechanism is enzymatic hydrolysis, which converts condensed phosphates into bioavailable orthophosphate. mdpi.commdpi.com

Key enzymes in this process are phosphatases, which are secreted by a wide range of bacteria and fungi in response to phosphorus limitation. researchgate.net Both acid and alkaline phosphatases are capable of degrading polyphosphates, with some studies indicating that acid phosphatases are particularly effective. acs.orgudel.edu Exopolyphosphatase (PPX) is a key enzyme specifically involved in the degradation of polyphosphate chains in bacteria. researchgate.net

Many soil microbes can accumulate polyphosphates intracellularly as a reserve of energy and phosphorus. udel.eduwur.nl This polyphosphate can be synthesized when phosphorus is abundant and then mineralized (degraded) to release orthophosphate when external P sources are scarce. acs.orgwur.nl This process of microbial accumulation and subsequent mineralization represents a dynamic pool of phosphorus within the soil ecosystem. In one study investigating the biodegradation of glyphosate (B1671968), this compound was identified as a metabolic intermediate, highlighting its role within microbial transformation pathways. researchgate.net

Interactions with Soil Minerals and Organic Matter Affecting this compound Fate

Atmospheric Chemistry and Aerosol Formation Involving this compound

Phosphorus compounds can enter the atmosphere from a variety of sources, including wind-blown soil dust, biomass burning, industrial emissions, and meteoric ablation. epa.govcdnsciencepub.comtandfonline.com While the atmospheric phosphorus cycle is less understood than that of nitrogen or carbon, it is recognized that atmospheric deposition can be a significant source of new phosphorus to oligotrophic ecosystems. tandfonline.com

Elemental phosphorus released from industrial processes or combustion is rapidly oxidized in the atmosphere to form phosphorus oxides. cdc.gov These oxides are hygroscopic and react with atmospheric water to form various phosphorus acids, including phosphoric and potentially metaphosphoric acids, which subsequently form aerosol particles. cdc.govdtic.mil These acid aerosols are then subject to transport and deposition. cdc.gov

Research into the atmospheric chemistry of phosphorus from the ablation of meteoroids provides a model for gas-phase phosphorus reactions. These models show pathways from phosphorus monoxide (PO) to stable reservoirs like phosphoric acid (H₃PO₄) and phosphorous acid (H₃PO₃) via intermediates such as HPO and HOPO. whiterose.ac.ukresearchgate.net These acids ultimately become incorporated into meteoric smoke particles. whiterose.ac.ukresearchgate.net

A critical process affecting the bioavailability of atmospheric phosphorus is the acidification of mineral dust aerosols. researchgate.net Dust particles, which are a major source of atmospheric P, can be mixed with polluted air masses containing sulfuric acid (H₂SO₄) and nitric acid (HNO₃). d-nb.info This atmospheric processing lowers the pH of the aerosol, which can dissolve phosphorus-bearing minerals like apatite, thereby converting insoluble mineral phosphorus into soluble, bioavailable forms. d-nb.info The oxidation of phosphine (B1218219) gas (PH₃), a trace atmospheric component, to phosphoric acid has also been suggested as a potential source of condensation nuclei for cloud formation. awi.de

Gas-Phase Reactions and Heterogeneous Processes of this compound Precursors

The atmospheric formation of this compound (typically as cyclic or polymeric (HPO₃)ₙ) involves several precursors and reaction pathways. The primary precursors are phosphorus pentoxide (P₄O₁₀) and various organophosphorus compounds (OPs).

Phosphorus Pentoxide (P₄O₁₀) as a Precursor: Phosphorus pentoxide is a white crystalline solid that is typically formed from the combustion of elemental phosphorus or phosphorus-containing materials in excess air. atamanchemicals.comsserc.org.uk Industrial processes, such as thermal-process phosphoric acid manufacturing and the burning of materials treated with phosphorus-based flame retardants, can release P₄O₁₀ into the atmosphere as a fine particulate matter (a smoke or aerosol). sserc.org.ukepa.gov

Once in the atmosphere, P₄O₁₀ acts as a potent hygroscopic agent, readily reacting with atmospheric water vapor. wikipedia.orgnih.gov This is a heterogeneous reaction occurring on the surface of the P₄O₁₀ aerosol. The hydrolysis of P₄O₁₀ is highly exothermic and proceeds through several stages, forming a mixture of phosphoric acids. atamanchemicals.comwikipedia.org Depending on the amount of water available, the reaction can yield this compound, pyrophosphoric acid, and ultimately orthophosphoric acid. atamanchemicals.comlarge.net

Reaction with limited water: P₄O₁₀ + 2H₂O → 4HPO₃ (this compound)

Reaction with excess water: P₄O₁₀ + 6H₂O → 4H₃PO₄ (Orthophosphoric acid) wikipedia.org

Organophosphorus Compounds (OPs) as Precursors: Organophosphate esters (OPEs) are a major class of OP precursors. Used extensively as flame retardants, plasticizers, and additives in industrial and consumer products, they are not chemically bound to the polymer matrix and can leak into the atmosphere through volatilization and abrasion. nih.govwikipedia.org

Contribution to Atmospheric Particulate Matter Formation and Acid Deposition

The atmospheric reactions of this compound precursors are significant contributors to both the formation of particulate matter (PM) and acid deposition.

Particulate Matter Formation: The precursors and products of phosphorus-based atmospheric chemistry directly influence PM levels.

Primary Particulate Matter: Phosphorus pentoxide (P₄O₁₀) is emitted directly as a solid aerosol (smoke) from combustion sources. sserc.org.uk

Secondary Aerosol Formation: The atmospheric oxidation of gaseous OPEs leads to the formation of products with significantly lower volatility than their parent compounds. nih.govacs.org These low-volatility products can then nucleate to form new particles or condense onto existing aerosol particles, contributing to the formation and growth of secondary organic aerosol (SOA), a major component of PM₂.₅. nih.gov

Acid Deposition: this compound and its direct precursor, P₄O₁₀, contribute to atmospheric acidity and acid deposition. While sulfur dioxide (SO₂) and nitrogen oxides (NOx) are the most well-known precursors to acid rain, phosphorus compounds can also play a role. apis.ac.ukesa.org

Direct Contribution: Phosphorus pentoxide reacts vigorously with water to form a mixture of strong phosphoric acids. atamanchemicals.comwikipedia.org This process, occurring within cloud droplets, fog, or rain, increases the hydrogen ion concentration (lowers the pH) of atmospheric water.

Environmental Remediation Strategies for this compound-Related Contamination (if applicable as a byproduct or pollutant)

Specific remediation strategies targeting atmospheric this compound contamination are not well-established, as it is not typically monitored or regulated as a distinct pollutant. Environmental efforts are more commonly focused on its precursors or the broader consequences of excess phosphorus in ecosystems.

Precursor Control: The primary strategy for mitigating the atmospheric impact of these compounds is to control the emission of their precursors. This includes regulations on the use of certain volatile organophosphate esters in consumer products and emission controls (e.g., scrubbers) on industrial facilities that burn phosphorus-containing materials. epa.gov

No Direct Atmospheric Remediation: There are currently no known technologies or strategies for the direct removal or neutralization of this compound from the ambient atmosphere. Its atmospheric lifetime and fate are governed by natural processes such as deposition (wet and dry) and further hydrolysis to orthophosphoric acid.

Broader Environmental Context: In terrestrial and aquatic systems, phosphorus contamination is primarily addressed in the context of eutrophication caused by excess phosphate nutrients. uprm.edu Ironically, in a different environmental context, phosphate amendments are used as a remediation technique for soils contaminated with heavy metals like lead. The phosphate immobilizes the lead by converting it into highly stable and non-bioavailable pyromorphite (B1263725) minerals. researchgate.net This highlights the dual role of phosphorus compounds in environmental science, acting as both a potential contributor to acid deposition and eutrophication, and as a tool for remediating other types of contamination.

Advanced Applications of Metaphosphoric Acid in Materials Science and Industrial Processes

Metaphosphoric Acid as a Catalyst in Polymer Synthesis and Modification

This compound serves as a catalyst and a reactant in various chemical syntheses. Its utility extends to polymerization reactions and the cross-linking of polymer systems, where it plays a crucial role in dictating the final properties of the material.

Polymerization of Specific Monomers Catalyzed by this compound

This compound has been effectively used as a catalyst in the polymerization of various monomers. For instance, in conjunction with indium(III) chloride, it catalyzes the synthesis of 1,8-dioxooctahydroxanthene derivatives through the reaction of cyclic β-diketones and aldehydes. It is also employed in liquid phosphoric acid catalyzed polymerization processes for monomers like propylene (B89431) and butylene to produce motor gasolines or precursors for synthetic detergents. google.com Polyphosphoric acid (PPA), a related condensed phosphoric acid, is utilized in numerous polymerization processes within the petroleum and petrochemical industries. atamanchemicals.com

Use as a Cross-Linking and Curing Agent in Polymer Systems

This compound and its salts are utilized as cross-linking agents to enhance the properties of polymers. justia.comhengdasilane.com Cross-linking involves the formation of covalent bonds between polymer chains, leading to improved mechanical strength, thermal stability, and chemical resistance. hengdasilane.commdpi.com In some applications, orthophosphoric acid transforms into this compound chains during heat treatment, which then react to form stable cross-linked structures, such as in the formation of antireflective films with Si-O-P bonds. jim.org.cnjim.org.cn

A study on silane-grafted polyolefin systems revealed that polyphosphoric acid exhibits higher catalytic activity for water-crosslinking reactions than the commonly used dibutyltin (B87310) dilaurate. tandfonline.com The catalytic activity was found to increase with the degree of condensation of the phosphoric acid oligomers. tandfonline.com Furthermore, this compound esters or salts can be used as cross-linking agents for polysaccharides. google.com

Role of this compound in Sol-Gel Processes and Advanced Ceramic Material Fabrication

The sol-gel process is a versatile method for synthesizing inorganic networks from molecular precursors, often at room temperature. muni.cz this compound plays a significant role in this process, particularly in the creation of phosphate-based glasses and ceramics.

Precursor for Novel Phosphate-Based Glasses and Ceramics Utilizing this compound

This compound and its salts are key precursors in the development of new materials, including glasses and ceramics. ontosight.ai Phosphate (B84403) glasses, which use P₂O₅ as the glass-forming substrate instead of SiO₂, are composed of metaphosphates of various metals. wikipedia.org These glasses can be synthesized through methods like melt-quenching using precursors such as (NaPO₃)₆. mdpi.com For example, magnesium metaphosphate glass can be prepared by melting a mixture of orthophosphoric acid and magnesium phosphate. researchgate.net this compound also serves as a phosphate precursor for synthesizing materials like antimony phosphate (SbPO₄) at high temperatures.

In the sol-gel synthesis of antireflective films, orthophosphoric acid transforms into this compound chains upon heating. jim.org.cnresearchgate.net These chains then react with surface hydroxyl groups to form Si-O-P cross-linkages, resulting in a stable silicophosphate gel structure. jim.org.cnjim.org.cn

Influence of this compound on Material Microstructure and Processing Parameters

The presence and transformation of this compound significantly influence the microstructure of the final material. In the fabrication of antireflective films, the formation of Si-O-P cross-linkages by this compound leads to a stable gel structure. jim.org.cnjim.org.cn During the devitrification of certain ultraphosphate glasses, the microstructure consists of crystalline phases and a liquid phase containing hydrolysis products like this compound. researchgate.net

In the context of geopolymers, which are inorganic, alumino-silicate polymers, phosphoric acid is used as an activator. The resulting geopolymeric structure is composed of a -P-O-Si-O-Al-O- framework. nih.govresearchgate.net The concentration of phosphoric acid influences the phase formation and compressive strength of these materials. nih.gov

This compound in the Development of Advanced Functional Materials

This compound is instrumental in the creation of advanced functional materials with specific properties. For instance, it is used in the preparation of flame-retardant materials. When carbon fibers are treated with phosphoric acid, it enhances their flame retardancy by promoting char formation upon combustion, a process that involves the generation of phosphoric and metaphosphoric acids. mdpi.com

Furthermore, metaphosphates are being explored for their potential role in the origin of life, highlighting their fundamental importance in chemical evolution. acs.org The unique properties of metaphosphate salts also make them candidates for developing materials for biological research and as reagents in chemical synthesis. ontosight.ai

Interactive Data Table: Applications of this compound

Application AreaSpecific UseKey Findings/Benefits
Polymer Synthesis Catalyst for 1,8-dioxooctahydroxanthene synthesis Effective catalysis in combination with InCl₃.
Catalyst for olefin polymerization google.comProduces motor gasolines and detergent precursors. google.com
Polymer Modification Cross-linking agent for polyolefins tandfonline.comHigher catalytic activity than dibutyltin dilaurate. tandfonline.com
Cross-linking agent for polysaccharides google.comImproves material properties. google.com
Ceramics & Glasses Precursor for phosphate glasses ontosight.aiwikipedia.orgForms the basis of glasses with unique optical and chemical properties. wikipedia.org
Precursor for antireflective films jim.org.cnjim.org.cnresearchgate.netCreates stable Si-O-P cross-linked structures. jim.org.cnjim.org.cn
Functional Materials Flame retardant for carbon fibers mdpi.comEnhances char formation, improving fire resistance. mdpi.com

Electrolytes for Energy Storage Devices (e.g., fuel cells, batteries) Incorporating this compound

While phosphoric acid (H₃PO₄) is more commonly known as the primary electrolyte in certain fuel cells, this compound plays a significant, often in-situ, role in high-temperature energy devices.

Phosphoric Acid Fuel Cells (PAFCs) operate at temperatures between 150°C and 210°C. wikipedia.org At this operational range, the liquid phosphoric acid electrolyte can undergo dehydration, losing water to form pyrophosphoric acid and subsequently this compound. kenyachemical.com This transformation is relevant to the cell's performance and stability. The ability of the concentrated phosphoric acid electrolyte to operate above the boiling point of water is a key advantage, and the presence of condensed phosphate species like this compound is inherent to this high-temperature operation. si.edu

Device TypeElectrolyte ComponentOperating TemperatureRole of this compound
Phosphoric Acid Fuel Cell (PAFC)Liquid Phosphoric Acid (H₃PO₄)150-210°CFormed in-situ via dehydration of H₃PO₄. wikipedia.orgkenyachemical.com
HT-PEM Fuel CellH₃PO₄-doped polymer membrane~200°CPotential formation from the acid conductor, influencing electrolyte chemistry. lightsources.org

Flame Retardant Additives and Mechanistic Investigations of Their Action with this compound

This compound is a key intermediate in the condensed-phase flame retardant mechanism of many phosphorus-containing compounds. When a polymer containing a phosphorus-based flame retardant is exposed to the heat of a fire, the retardant decomposes. mwflameretardant.comadditivebz.com

This decomposition process generates phosphoric acid, which is then dehydrated to form this compound and ultimately polythis compound. alfa-chemistry.comnih.gov This resulting polymeric acid creates a viscous, glassy, and stable layer on the surface of the polymer. mwflameretardant.comalfa-chemistry.com This layer provides a dual protective action:

Barrier Effect : It acts as a physical barrier, insulating the underlying polymer from the heat of the flame and preventing the flow of oxygen to the material. mwflameretardant.comalfa-chemistry.com

Char Promotion : As a strong dehydrating agent, the polythis compound promotes the carbonization of the polymer, creating a layer of char. additivebz.commdpi.com This char layer is also an excellent insulator and further hinders the combustion process.

This mechanism is effective for various phosphorus flame retardants, including inorganic additives like ammonium (B1175870) polyphosphate and organic types like triphenylphosphine (B44618) (TPP). additivebz.commdpi.com The formation of this compound and its subsequent polymerization into a protective coating is a cornerstone of how these halogen-free flame retardants function to make materials safer. mwflameretardant.commdpi.com

Surface Modification and Coating Applications Utilizing this compound

The unique chemical properties of this compound are harnessed for modifying the surfaces of various materials to enhance their properties, such as adhesion, durability, and thermal resistance.

In the fabrication of antireflective films, orthophosphoric acid can be used as an additive. During heat treatment, it transforms into chains of this compound. researchgate.net This this compound then reacts with surface hydroxyl groups on silica (B1680970) particles and the substrate, forming strong silicon-oxygen-phosphorus (Si-O-P) cross-links. This reaction results in a stable silicophosphate gel structure, improving the film's adhesion and stability. researchgate.net

This compound also plays a role in protective coatings that increase thermal resistance. During the thermal decomposition of certain coatings containing phosphazene compounds, phosphoric, metaphosphoric, and polyphosphoric acids are formed. researcher.life These acids remain in the condensed phase as a char layer, providing crucial surface protection. researcher.life Similarly, in intumescent fire-retardant coatings, the formation of pyrophosphoric or this compound in the char layer contributes to a crosslinked, protective structure. researchgate.net

Furthermore, this compound is used directly as a reagent for surface functionalization. It has been employed, along with urea (B33335), in the phosphorylation of cellulose (B213188) nanocrystals (CNCs). researcher.life This process introduces a high surface charge on the nanomaterials, which is valuable for applications in water purification and the development of advanced biomaterials. researcher.life Solutions containing poly(this compound) have also been utilized for the surface treatment of polymers to improve adhesion for subsequent coating or bonding processes. google.com

This compound in Specialty Chemical Synthesis and Green Chemistry Methodologies

This compound serves as a valuable reagent in the synthesis of specialized chemicals and aligns with the principles of green chemistry by enabling more efficient and less wasteful processes.

Reagent in the Production of Pharmaceutical and Agrochemical Intermediates

This compound is utilized as a key reagent in the chemical and pharmaceutical industries. echemi.com It is particularly valued as a powerful dehydrating agent in various chemical synthesis processes. echemi.com Its application is noted in the synthesis of both pharmaceutical and agrochemical intermediates. kenyachemical.com

The compound's ability to act as a phosphorylating agent is also critical. In laboratory and industrial settings, it is used in the preparation of phosphorus-containing drugs and pesticide raw materials. kenyachemical.com Its role as a reagent is established, with chemical suppliers providing it specifically for pharmaceutical research and agrochemical applications.

IndustryApplication of this compoundChemical Function
PharmaceuticalSynthesis of intermediates and active ingredients. echemi.comDehydrating agent, Phosphorylating agent. echemi.com
AgrochemicalProduction of pesticide components. kenyachemical.comReagent in synthesis.
Biochemical ResearchProtein precipitation for analysis. echemi.comAnalytical reagent.

Application in Sustainable Chemical Processes and Waste Minimization Strategies

The use of this compound can align with the goals of green chemistry, which prioritize waste prevention, high atom economy, and the use of safer, more efficient chemical pathways.

One of the core principles of green chemistry is to design syntheses that prevent waste rather than treating it after it has been created. By acting as a potent dehydrating agent and a catalyst in certain reactions, this compound can improve reaction efficiency and yield, thereby reducing the generation of byproducts and minimizing waste. echemi.com

Biological and Biochemical Research Involving Metaphosphoric Acid

Interaction of Metaphosphoric Acid with Biological Macromolecules

This compound's ability to interact with essential biological macromolecules like proteins and nucleic acids underpins many of its applications in biochemistry. These interactions are primarily driven by its acidic nature and its polymeric structure.

Binding to Proteins and Nucleic Acids: Mechanistic Insights of this compound Interactions

This compound is known for its capacity to form stable complexes with and precipitate proteins and nucleic acids from aqueous solutions. This property is widely utilized in analytical biochemistry for deproteinizing samples. For instance, it is a key reagent in methods for determining the protein content in biological fluids and for preparing samples for the analysis of small molecules like glutathione (B108866).

The primary mechanisms behind these interactions include:

Proton Donation: As a strong acid, this compound donates protons, which can alter the ionization state of amino acid residues in proteins and bases in nucleic acids. This change in charge distribution can disrupt intramolecular and intermolecular forces, such as hydrogen bonds and salt bridges, that maintain the native conformation of these macromolecules.

Denaturation and Precipitation: By altering the charge and structure, this compound can cause denaturation, exposing hydrophobic regions and leading to aggregation and precipitation. This characteristic is exploited in a method for quantifying this compound content in phosphoric acid solutions by measuring the turbidity caused by protein precipitation.

Electrostatic Interactions: The negatively charged phosphate (B84403) backbone of nucleic acids and the charged side chains of proteins engage in dynamic electrostatic interactions. The polyanionic nature of this compound allows it to interact with positively charged regions on protein surfaces, contributing to complex formation.

The binding of proteins to nucleic acids is a fundamental process in cellular function, and studies of these interactions provide a framework for understanding how a polyanionic compound like this compound might behave. The binding is mediated by a combination of electrostatic interactions, hydrogen bonding, and other forces.

Role of this compound in Cellular Signaling Pathways and Metabolic Regulation (if documented)

While direct documentation of this compound as a signaling molecule in vivo is scarce, its hydrolysis product, orthophosphoric acid (phosphate), is a central player in cellular signaling and metabolism. Therefore, the potential role of this compound in these processes is considered through the lens of its contribution to the cellular phosphate pool.

Involvement in Phosphate Homeostasis and Cellular Energy Metabolism

Inorganic phosphate (Pi) is indispensable for numerous biological processes, including energy metabolism, cell signaling, and the synthesis of phospholipids (B1166683) and nucleic acids. It is a key component in the primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), and its availability directly impacts major metabolic pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.

Cells must maintain a stable internal concentration of phosphate, a process known as phosphate homeostasis. This balance is critical because while phosphate starvation can halt growth, an excess of cytosolic phosphate can be detrimental. Eukaryotic cells have evolved sophisticated signaling networks, such as the PHO pathway in yeast, to sense and respond to changes in phosphate availability. Disturbances in phosphate levels can lead to significant metabolic shifts, including changes in lipid metabolism and energy balance. Given that this compound readily hydrolyzes to orthophosphoric acid in aqueous environments, its introduction into a biological system would directly impact the cellular phosphate pool and, consequently, these phosphate-dependent metabolic and signaling pathways.

Potential as a Biochemical Probe or Regulator in Biological Systems

In a laboratory setting, this compound serves as a valuable tool for studying biological systems. Its ability to precipitate proteins makes it an effective reagent for sample preparation in various biochemical assays. For example, it is used to deproteinize cell lysates before measuring molecules like reduced and oxidized glutathione.

This compound is also widely used as a stabilizing agent in the analysis of ascorbic acid (Vitamin C). It prevents the oxidation of ascorbic acid, particularly in the presence of metal ions like copper, ensuring accurate quantification. This application highlights its utility as a protective agent in biochemical analysis.

Furthermore, the phosphorus atoms within this compound can be substituted with radioactive isotopes, such as ³²P or ³³P. These isotopes are extensively used as radioactive tracers in molecular biology and biochemistry to label DNA and RNA probes for techniques like Northern and Southern blotting, and for DNA sequencing. This allows researchers to probe the dynamics of nucleic acids and their interactions within the cell.

Biocompatibility and Biomedical Applications of this compound Derivatives

While this compound itself is corrosive, its derivatives, particularly polymers containing phosphate groups, have shown promise in biomedical applications due to their potential biocompatibility and functional properties.

Phosphorus-containing polymers can exhibit enhanced hydrophilicity, adhesion, and biocompatibility. For instance, polyelectrolyte-based hydrogels, which can be synthesized from monomers like poly(this compound), are being explored for a variety of biomedical uses. These hydrogels have a three-dimensional, water-swollen polymer network structure that makes them suitable as drug delivery carriers, scaffolds for tissue engineering, wound dressings, and biosensors.

Use in Biomaterial Scaffolds (e.g., bone repair, tissue engineering) as a Component or Precursor

This compound and its derivatives, primarily in the form of phosphate-based glasses, are integral to the development of biomaterial scaffolds for bone tissue engineering. These materials are designed to mimic the natural bone's extracellular matrix, providing a temporary structure that supports cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed.

Phosphate-based glasses (PBGs) are particularly promising for these applications due to their biocompatibility and tunable degradation rates. The structure of these glasses is based on a network of phosphate tetrahedra. The phosphorus content, often expressed as P₂O₅ mol%, determines the classification and properties of the glass. Glasses with approximately 50 mol% P₂O₅ are termed metaphosphate glasses and are characterized by a chain-like structure of Q² phosphate species (a phosphorus atom bonded to two other phosphorus atoms via bridging oxygens). This structure influences the material's solubility and ion release profile, which are critical for its interaction with biological systems.

Research into ternary P₂O₅-CaO-Na₂O glass systems has shown that the concentration of modifying oxides like CaO and Na₂O can be adjusted to control the glass transition temperature (Tg), crystallization behavior, and dissolution rates. For instance, increasing the CaO content generally leads to a decrease in solubility, allowing for the design of scaffolds that degrade at a rate commensurate with bone regeneration. The degradation products of these glasses, primarily calcium and phosphate ions, are natural constituents of bone and can stimulate osteogenic responses.

Beyond being a primary component of the glass network, phosphoric acid has been utilized as a precursor in the fabrication of composite scaffolds. In one study, composite foams of poly(d,l-lactic acid) (PDLLA) and calcium phosphate-based glass particulates were produced for bone tissue engineering applications. While this study used a calcium phosphate glass, the principle of combining a biodegradable polymer with a bioactive inorganic phase is central to scaffold design. The use of phosphoric acid solutions as binders in 3D printing of ceramic scaffolds for artificial bone has also been explored, demonstrating its role in enhancing the mechanical properties of the final construct.

The ability to control the composition and structure of phosphate glasses allows for the creation of scaffolds with tailored properties for specific bone repair scenarios. The classification of these glasses based on their P₂O₅ content is detailed in the table below.

Phosphate Glass TypeP₂O₅ Content (mol%)Primary Phosphate Species
Ultraphosphate> 50Q³ (branched)
Metaphosphate = 50 Q² (chains)
Polyphosphate< 50Q¹ (chain ends), Q² (chains)
Phosphate Invert Glass (PIG)≤ 40Q⁰ (ortho), Q¹ (pyro)

Table 1: Classification of phosphate-based glasses based on P₂O₅ content and resulting phosphate species.

Development of Bioactive Coatings and Surfaces Utilizing this compound Chemistry

This compound is utilized in the surface modification of biomaterials to create bioactive coatings that can enhance the integration of implants and improve their therapeutic efficacy. A key goal in orthopedic and dental implants is to create a surface that promotes osteointegration—the direct structural and functional connection between living bone and the implant.

One area of research involves the surface functionalization of cellulose (B213188) nanocrystals (CNCs) using this compound. A two-step process, where CNCs are first isolated and then treated with this compound and urea (B33335), can produce CNCs with a very high surface charge. These phosphorylated nanomaterials have potential applications in creating bioactive surfaces on medical biomaterials. The high surface charge can influence protein adsorption and cellular interaction, which are critical first steps in the tissue integration process.

The development of bioactive coatings often involves mimicking the inorganic component of bone, hydroxyapatite. Methods to create calcium phosphate (CaP) coatings on metallic implants are widely studied. While not always directly using this compound in the final coating step, the underlying chemistry relies on phosphate precursors. For example, electrophoretic deposition (EPD) is a versatile technique used to apply coatings of bioactive materials like chitosan, collagen, and copper-doped phosphate glass onto implant surfaces. The phosphate glass component in such coatings can stimulate bone reconstruction and angiogenesis.

The modification of biomaterial surfaces with phosphates can be achieved through self-assembled monolayers (SAMs) of molecules like alkane-phosphates. These molecules bind to metal oxide surfaces, such as titanium oxide, creating a well-defined chemical interface. This allows for the precise tailoring of surface properties like hydrophilicity and electrical charge, which in turn can control protein adsorption and subsequent cellular responses.

The table below summarizes findings from a study on modifying cellulose with this compound to enhance its properties for removing brilliant green dye, demonstrating the effectiveness of this chemical modification.

MaterialAdsorption Capacity (mg g⁻¹)Optimal pHContact Time (min)
Pure Cellulose90.51040
This compound Modified Cellulose (MPCel) 150.0 10 10

Table 2: Comparison of adsorption properties of pure cellulose versus this compound modified cellulose (MPCel) at 45°C.

This compound in Microbiological and Ecophysiological Studies

This compound serves as a crucial reagent in various microbiological and ecophysiological research protocols, primarily for its ability to precipitate proteins and stabilize labile biomolecules during extraction from complex biological samples.

In microbiological studies, this compound is frequently used to prepare samples for the analysis of metabolic products. For instance, in studies of the gut microbiome, it is used to acidify fermentation broths to quantify short-chain fatty acids (SCFAs) like acetic, propionic, and butyric acid. The addition of a this compound solution stops microbial activity and precipitates proteins, allowing for the clear supernatant to be analyzed by gas chromatography. Similarly, it is used in the analysis of organic acids and ethanol (B145695) in corn silage, where it helps to prepare the sample for high-performance liquid chromatography (HPLC). Research has also identified this compound as a potential intermediate metabolite in the biodegradation of the herbicide glyphosate (B1671968) by certain soil bacteria.

This compound also plays a role in nucleic acid extraction. A specific method has been developed for the selective extraction of RNA from fixed tissue sections by treating them with cold this compound, which leaves the DNA in a native state. This is particularly useful for studying gene expression in specific tissues.

In ecophysiological studies, especially those investigating plant and animal responses to environmental stress, this compound is the preferred extraction agent for antioxidants like ascorbic acid (Vitamin C) and glutathione. Its strong acidity and protein-precipitating properties effectively halt enzymatic degradation of these sensitive compounds upon tissue homogenization. For example, it has been used to extract and measure ascorbate (B8700270) and glutathione levels in poplar leaves to assess their antioxidant defense mechanisms under stress. It is also used in studies of drought stress in alfalfa nodules and in evaluating the ecophysiological responses of plants to soil contamination. Furthermore, it has been employed in studies of antioxidant defenses in bats to understand their exceptional longevity. The acid is used to prepare blood extracts for the measurement of reduced glutathione (GSH).

The table below details the use of this compound as an extraction or stabilizing agent in various biological studies.

Study AreaSample TypeTarget Molecule(s)Analytical MethodReference
Gut Microbiome MetabolismFecal Fermentation BrothShort-Chain Fatty AcidsGas Chromatography
Silage Quality AnalysisCorn SilageOrganic Acids, EthanolHPLC
Herbicide BiodegradationBacterial CultureGlyphosate MetabolitesNot Specified
Gene ExpressionFixed Tissue SectionsRNAStaining/Microscopy
Plant Stress ResponsePlant Leaves, NodulesAscorbic Acid, GlutathioneSpectrophotometry, CE
Animal EcophysiologyBat BloodReduced GlutathioneSpectrophotometry
Food ScienceVegetables, YogurtAscorbic AcidHPLC

Table 3: Applications of this compound in sample preparation for biological and ecophysiological research.

Future Directions and Grand Challenges in Metaphosphoric Acid Research

Emerging Research Areas and Unexplored Facets of Metaphosphoric Acid Chemistry

The ongoing exploration of this compound chemistry is unveiling novel applications and deeper mechanistic understandings.

Advanced Catalysis and Organic Synthesis: this compound is recognized as an effective catalyst in various organic reactions, such as the synthesis of 1,8-dioxooctahydroxanthene derivatives. Future research is trending towards designing more efficient and selective catalytic systems. The investigation of polyphosphoric acid (PPA), an equilibrium mixture of phosphoric acid oligomers including this compound, has shown that highly condensed oligomers exhibit enhanced catalytic activity in reactions like the water-crosslinking of silane-grafted polyolefins. This opens avenues for developing highly active and eco-friendly catalysts for industrial polymer systems.

Materials Science and Nanotechnology: In materials science, this compound and its derivatives are being explored for creating novel materials. For instance, they are used to produce ceramic materials and coatings with improved strength, durability, and bioactivity. A significant emerging area is the phosphorylation of nanocellulose. Researchers are working to optimize conditions for treating cellulose (B213188) nanocrystals (CNCs) with this compound and urea (B33335) to create highly charged phosphorylated CNCs for various applications.

Biochemistry and Analytical Chemistry: this compound's ability to precipitate proteins has long been used in biochemical analyses, such as in determining urea in blood or for sample pretreatment in vitamin C analysis. An unexplored facet is its precise mechanism in preventing the oxidation of certain molecules during analysis. For example, it is preferred over other acids for deproteinization when measuring ascorbate (B8700270) because it does not promote the oxidation catalyzed by ferric ions released from transferrin. Further studies on its chelating properties, which inhibit the catalytic activity of transition metal ions, could lead to new applications in sample preservation and analysis.

Methodological Innovations and Advanced Instrumentation Required for Deeper Insights into this compound

Advancing our understanding of this compound necessitates the development and application of sophisticated analytical techniques.

Computational Chemistry: Theoretical studies are crucial for elucidating the reaction mechanisms and hydration processes of this compound. Ab initio studies, such as those using Møller-Plesset perturbation theory (MP2), have provided insights into the hydration process, revealing the importance of pnictogen interactions and the cooperative effects of water molecules. Continued use of high-level computational models will be essential for predicting its reactivity and designing new catalysts.

Advanced Spectroscopic and Chromatographic Techniques: A deeper understanding of this compound's role in complex systems requires advanced analytical instrumentation. For example, in the development of protective coatings, Glow Discharge Emission Spectrometry (GD-EOS) has been used to analyze the distribution of phosphazene-derived segments, confirming the role of phosphoric and metaphosphoric acids in thermal resistance. High-performance liquid chromatography (HPLC) methods rely on this compound in the mobile phase for the analysis of compounds like certain antibiotics in food products. Future research will depend on the development of more sensitive and selective methods to study the dynamic equilibrium of polyphosphoric acids and their interactions in various matrices.

Challenges in Handling and Solubilization: A practical challenge that requires methodological innovation is the dissolution of this compound, which is often slow and difficult in aqueous solutions. Researchers have explored various techniques, including the use of glacial acetic acid, mild heat, and extended stirring. However, these methods can also accelerate its hydrolysis to orthophosphoric acid, altering its chemical properties. Developing stable formulations and standardized dissolution protocols is a key methodological need for ensuring reproducible experimental results.

Addressing Environmental and Sustainability Concerns Related to Phosphorus Chemistry Through this compound Research

Phosphorus is a critical element, but its mismanagement can lead to significant environmental problems like eutrophication. Research on this compound offers potential solutions for more sustainable phosphorus chemistry.

Eco-Friendly Catalysis: A major thrust is the replacement of environmentally harmful catalysts, such as tin-based compounds like dibutyltin (B87310) dilaurate in the polymer industry, with greener alternatives. Polyphosphoric acids, including this compound, have shown higher catalytic activity for certain crosslinking reactions, presenting a more environmentally benign option.

Water Treatment and Nutrient Management: The chemistry of this compound and its derivatives is relevant to managing phosphate (B84403) levels in water. Understanding its hydrolysis and interaction with other minerals, such as magnesium oxide, can lead to the development of new materials and processes for phosphate removal from wastewater, thereby helping to prevent the eutrophication of water bodies.

Sustainable Material Synthesis: The use of this compound in modifying biomaterials like nanocellulose aligns with green chemistry principles. By using it to functionalize renewable resources, researchers can create high-value materials from sustainable feedstocks, reducing reliance on petroleum-based products.

Interdisciplinary Collaborations and Translational Research Opportunities for this compound Applications

The diverse applications of this compound create numerous opportunities for translational research through interdisciplinary collaboration.

Medical and Dental Applications: In dentistry, this compound is being investigated as an alternative acid-etching agent for bonding procedures. Studies have shown that it can create a less permeable interface and may lead to more durable dental restorations compared to traditional phosphoric acid etchants. This research, at the intersection of materials science and clinical dentistry, highlights a key translational opportunity.

Food Science and Nutrition: this compound is used in food analysis, particularly for the determination of vitamins like ascorbic acid. Collaborations between analytical chemists and food scientists can lead to improved methods for quality control and the development of functional foods. Its role as a sequestrant and food additive (in the form of its salts like sodium hexametaphosphate) also warrants further investigation into its interactions within complex food matrices.

Q & A

Q. How should metaphosphoric acid be prepared and standardized for stabilizing ascorbic acid in biological samples?

this compound (HPO₃) is widely used to stabilize ascorbic acid (vitamin C) in serum and tissue samples by inhibiting oxidation. To prepare a stabilizing solution:

  • Dissolve this compound (ACS grade, 33.5–36.5% purity) in cold deionized water to achieve a 3–10% (w/v) concentration.
  • Adjust pH to 2.5–3.5 using acetic acid to enhance stability.
  • Centrifuge samples (10,000 rpm, 4°C) after mixing with the acid to precipitate proteins, then filter the supernatant (0.45 µm) for HPLC analysis .
  • Validate the solution’s stability by testing recovery rates of ascorbic acid spiked into control matrices (e.g., serum).

Q. What are the critical factors influencing this compound’s hygroscopicity during storage?

this compound is highly hygroscopic, which can alter its purity and reactivity. Key storage considerations include:

  • Storing in airtight containers with desiccants (e.g., silica gel) at ≤4°C.
  • Avoiding exposure to humidity during weighing; use a dry nitrogen glovebox for precision.
  • Monitoring moisture content via Karl Fischer titration if prolonged storage is required .

Advanced Research Questions

Q. How can researchers address inconsistencies in ascorbic acid quantification caused by this compound decomposition?

this compound degrades into orthophosphoric acid (H₃PO₄) under humid or warm conditions, which may interfere with chromatographic assays. Mitigation strategies include:

  • Pre-analysis validation : Perform blank runs to detect phosphate contamination in HPLC mobile phases.
  • Temperature control : Prepare solutions at ≤10°C and use refrigerated autosamplers.
  • Alternative stabilizers : Compare recovery rates with oxalic acid or EDTA in parallel experiments to identify optimal conditions .

Q. What methodological adjustments are required when using this compound in potentiometric titrations for redox-active compounds?

this compound’s oxidizing properties can skew redox titration endpoints. To optimize accuracy:

  • Standardize titrant : Calibrate 2,6-dichlorophenolindophenol (DCPI) solutions daily using fresh ascorbic acid standards.
  • Control pH : Maintain a titration pH of 1.5–2.0 to minimize interference from metaphosphate hydrolysis products.
  • Validate with recovery studies : Spike known ascorbic acid concentrations into sample matrices and calculate recovery rates (target: 95–105%) .

Q. How does this compound’s purity (e.g., 65% vs. 36% HPO₃) impact protein precipitation efficiency in proteomics workflows?

Higher-purity this compound (≥65% HPO₃) provides stronger protein denaturation but may co-precipitate low-molecular-weight analytes. Recommendations:

  • Concentration gradient testing : Compare precipitation efficiency across 5–15% (w/v) acid concentrations.
  • Post-precipitation analysis : Use SDS-PAGE or LC-MS to assess protein recovery and analyte loss.
  • Alternative precipitants : Evaluate trichloroacetic acid (TCA) or acetone for comparative data .

Key Research Challenges

  • Interbatch variability : Commercial this compound batches may differ in stabilizer content (e.g., NaPO₃). Pre-screen batches via FTIR or ICP-MS for phosphate speciation .
  • Ecotoxicity data gaps : Limited studies exist on this compound’s environmental persistence. Researchers should include ecotoxicological assays in disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.